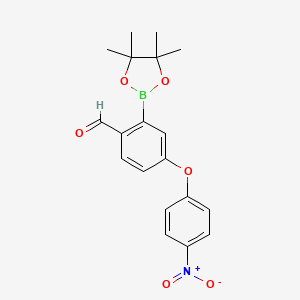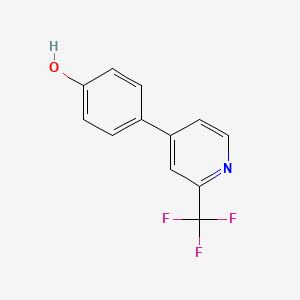
1-(4-fluorophenyl)-3H-2,1-benzoxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production .
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boron-containing alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the fungal cells. This mechanism is particularly effective against fungi that cause onychomycosis .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole can be compared to other benzoxaboroles such as tavaborole and crisaborole. While all these compounds share a similar boron-containing structure, they differ in their specific applications and mechanisms of action:
Tavaborole: Primarily used as an antifungal agent for the treatment of onychomycosis.
Crisaborole: Used as a topical treatment for atopic dermatitis due to its anti-inflammatory properties.
The uniqueness of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific inhibition of leucyl-tRNA synthetase, making it a potent antifungal agent .
Eigenschaften
Molekularformel |
C13H10BFO |
|---|---|
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BFO/c15-12-7-5-11(6-8-12)14-13-4-2-1-3-10(13)9-16-14/h1-8H,9H2 |
InChI-Schlüssel |
BFLMAEOEXPXWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)




![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)

